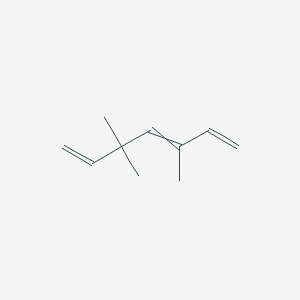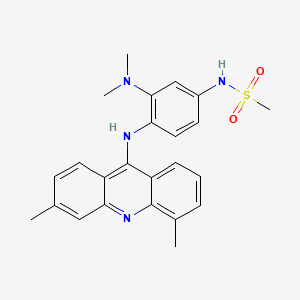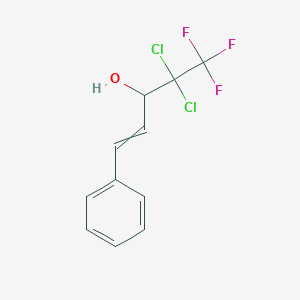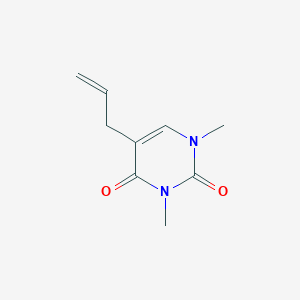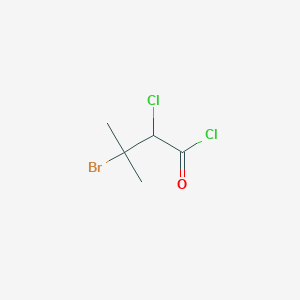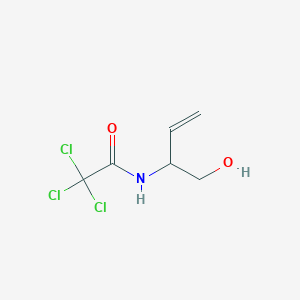![molecular formula C19H14N2O2 B14341768 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione CAS No. 94212-20-1](/img/structure/B14341768.png)
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione is a complex organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate naphthoquinone derivatives with substituted anilines under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst selection, plays a crucial role in achieving cost-effective and environmentally friendly production .
化学反应分析
Types of Reactions
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives .
科学研究应用
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues. The pathways affected by this compound can vary depending on the biological context and the specific targets involved .
相似化合物的比较
Similar Compounds
1H-Imidazole, 4,5-dihydro-2-methyl-: A simpler imidazole derivative with fewer substituents.
1H-Imidazole, 2-ethyl-4-methyl-: Another imidazole derivative with different alkyl substituents.
1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride: A more complex imidazole derivative with additional aromatic substituents.
Uniqueness
2-methyl-1-(2-methylphenyl)-1H-naphtho[2,3-d]imidazole-4,9-dione is unique due to its naphthoquinone core and specific substitution pattern. This structural feature imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .
属性
CAS 编号 |
94212-20-1 |
|---|---|
分子式 |
C19H14N2O2 |
分子量 |
302.3 g/mol |
IUPAC 名称 |
2-methyl-3-(2-methylphenyl)benzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C19H14N2O2/c1-11-7-3-6-10-15(11)21-12(2)20-16-17(21)19(23)14-9-5-4-8-13(14)18(16)22/h3-10H,1-2H3 |
InChI 键 |
ODTYWKNSOSCADS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1N2C(=NC3=C2C(=O)C4=CC=CC=C4C3=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Prop-2-en-1-yl)oxy]benzene-1-diazonium chloride](/img/structure/B14341687.png)


